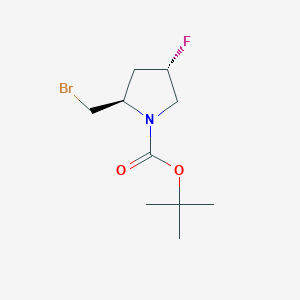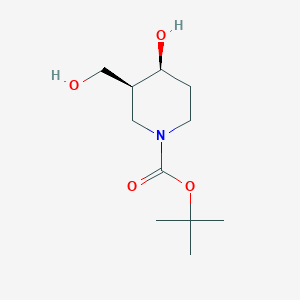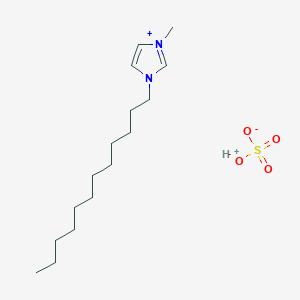
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a piperidine ring substituted with an aminomethyl group and two fluorine atoms, along with a tert-butyl ester group. The presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which undergoes fluorination to introduce the difluoropiperidine moiety. The aminomethyl group can be introduced through reductive amination, and the tert-butyl ester group is often added via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The aminomethyl group can participate in hydrogen bonding and other interactions, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
Uniqueness
The presence of two fluorine atoms in tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)6-8(15)7-14/h8H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWLCXEBURJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)



![9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole](/img/structure/B8219198.png)





